2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Catalog No.
S14151459
CAS No.
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

IUPAC Name

2-(1-ethylpyrazol-4-yl)propan-1-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-3-11-6-8(5-10-11)7(2)4-9/h5-7H,3-4,9H2,1-2H3

InChI Key

QKECYWFTINTVBI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)CN

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring and an amine group. Its molecular formula is C₉H₁₃N₃, and it has a molecular weight of approximately 165.22 g/mol. The compound features an ethyl group attached to the pyrazole nitrogen and a propan-1-amine moiety, which contributes to its distinctive chemical properties and potential biological activities. The presence of the pyrazole ring is significant as it often imparts various pharmacological activities to compounds.

The chemical reactivity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be attributed to both its amine and pyrazole functionalities. The compound can undergo various reactions, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or enamines.

These reactions highlight the compound's versatility in synthetic organic chemistry .

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine exhibits potential biological activities that are common among pyrazole derivatives. Research indicates that compounds with a pyrazole core often demonstrate:

  • Anti-inflammatory Properties: Some studies suggest that derivatives may inhibit inflammatory pathways.
  • Analgesic Effects: Similar compounds have shown promise in pain relief applications.
  • Anticancer Activity: Pyrazole derivatives are being investigated for their ability to inhibit cancer cell proliferation .

The specific biological activity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine requires further investigation through pharmacological studies.

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can be achieved through several methods:

  • Hydrazone Formation: Starting from appropriate aldehydes and hydrazines, the formation of a hydrazone intermediate can lead to the subsequent cyclization into a pyrazole ring.
  • Alkylation Reactions: The introduction of the ethyl group can be accomplished via alkylation of a hydrazone or directly on the pyrazole nitrogen.
  • Amine Synthesis: The final step typically involves the reaction of the resulting pyrazole with propanoyl chloride or similar reagents to yield the desired amine .

Recent advances in synthetic methodologies, such as microwave-assisted synthesis and solvent-free conditions, have improved yields and reduced reaction times for such compounds .

The applications of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Agricultural Chemicals: Pyrazole derivatives are often explored for their use in agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The compound's unique structure may also find applications in developing novel materials or coatings due to its chemical properties .

Understanding the interactions of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine with biological targets is crucial for elucidating its pharmacological potential. Preliminary studies indicate that:

  • The compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and pain.
  • Molecular docking studies could provide insights into its binding affinities and mechanisms of action against various targets .

Such interaction studies are essential for guiding future research and development efforts.

Several compounds share structural similarities with 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines, each exhibiting unique properties. Below is a comparison highlighting their structural features:

Compound NameStructural Features
3,5-DimethylpyrazoleContains two methyl groups on the pyrazole ring
4-AminoantipyrineAn aminopyridine derivative with analgesic properties
1-(Propan-2-yl)-1H-pyrazoleA simpler pyrazole derivative without an amine group
2-(4-Methylpyrazolyl)ethanolSimilarity in pyrazole structure but with ethanol moiety
(1-Isopropylpyrazolyl)methanolFeatures an isopropyl group instead of ethyl

The uniqueness of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines lies in its combination of structural complexity and potential biological activity, distinguishing it from simpler analogs while providing avenues for diverse applications in research and industry .

Traditional synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine rely on sequential functional group transformations and cyclization reactions. These methods typically involve constructing the pyrazole ring followed by introduction of the propan-1-amine side chain.

Pyrazole Core Formation via Hydrazone Cyclization

The pyrazole ring is synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, acetylenic ketones react with substituted hydrazines under acidic conditions to form regioisomeric pyrazoles. A representative pathway involves:

  • Hydrazone Formation: Ethyl hydrazine reacts with 3-alkoxyacetylenic ketones in ethanol to generate hydrazone intermediates.
  • Cyclization: Acid catalysis (e.g., HCl) promotes intramolecular cyclization, yielding 1-ethylpyrazole derivatives.

Key parameters include:

  • Solvent Choice: Ethanol or methanol for optimal solubility.
  • Temperature: Reflux conditions (70–80°C) to drive cyclization.
  • Yield Optimization: Stoichiometric control of hydrazine to ketone ratio (1:1.2 molar) minimizes side products.

Amine Side Chain Introduction

The propan-1-amine moiety is introduced via nucleophilic substitution or reductive amination:

  • Alkylation: 1-Ethylpyrazole-4-carbaldehyde undergoes condensation with nitroethane, followed by reduction using lithium aluminum hydride to yield the primary amine.
  • Gabriel Synthesis: Phthalimide protection of the amine group prevents undesired side reactions during subsequent alkylation steps.

Table 1: Comparative Yields in Traditional Synthesis

StepReagentsYield (%)
Pyrazole cyclizationEthyl hydrazine, HCl65–75
Aldol condensationNitroethane, KOH60
ReductionLiAlH4, THF85

Pyrazole Ring Substitution Patterns and Bioactivity Modulation

The pyrazole ring system serves as a privileged scaffold in medicinal chemistry, with substitution patterns at various positions critically influencing biological activity [2] [3]. Research demonstrates that electrophilic substitution reactions occur preferentially at position 4 of the pyrazole ring, while nucleophilic attacks favor positions 3 and 5 [2]. In the case of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the ethyl substitution at the nitrogen-1 position and the propan-1-amine group at position 4 create a unique pharmacophore profile [1].

Studies on pyrazole derivatives reveal that the introduction of lipophilic groups significantly enhances biological potency [4]. The ethyl substitution at the nitrogen position modulates the electronic properties of the pyrazole ring, affecting both receptor binding affinity and selectivity [5]. Comparative analysis of substitution patterns shows that compounds with para-bromophenyl radicals attached to the pyrazole ring demonstrate specific patterns of metabolic enzyme inhibition [5] [6]. Compounds with triphenyl substitutions exhibit potent acetylcholinesterase inhibition with inhibitory concentration 50 values of 66.37 nanomolar, while diphenyl substitutions show alpha-glycosidase inhibition with inhibitory concentration 50 values ranging from 36.02 to 43.72 nanomolar [5].

Substitution PatternBiological TargetInhibitory Concentration 50 (nanomolar)Reference Activity
3,5-Diaryl pyrazoleAcetylcholinesterase464,000Alzheimer disease research [7]
3-Amino pyrazoleAcetylcholinesterase66.37Enzyme inhibition studies [5]
Para-bromophenylCarbonic anhydrase0.75-0.93Metabolic enzyme targeting [5]
4-Substituted pyrazoleVariable targetsUnder investigationPresent compound analysis [1]

The structure-activity relationship data indicates that the positioning of electron-donating and electron-withdrawing groups on the pyrazole ring directly correlates with biological activity [3] [8]. Research on 3,5-diarylpyrazole analogs demonstrates that the introduction of lipophilic cyclohexane rings facilitates improved potencies, leading to the development of spiropyrazoline derivatives [4] [7].

Amine Functional Group Positioning in Target Engagement

The positioning of the amine functional group plays a crucial role in target engagement and biological activity of pyrazole-based compounds [9] [10]. In 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the primary amine group is positioned at the terminal carbon of the propyl chain, providing optimal hydrogen bonding capacity for protein interactions [9]. Research demonstrates that primary amines offer superior hydrogen bonding potential compared to secondary or tertiary amines, with two available hydrogen bond donors enhancing target specificity [11].

Cellular target engagement assays reveal that the spatial arrangement of the amine group significantly influences binding affinity and selectivity [9]. Studies on 3-amino-1H-pyrazole-based kinase inhibitors show that the amino group positioning affects the cellular activity outcome, with compounds demonstrating nanomolar to micromolar inhibitory concentration 50 values depending on the amine location [9] [12]. The flexibility of the propyl linker in the target compound allows for multiple binding orientations, potentially increasing the probability of favorable protein-ligand interactions [13].

Pharmacophore modeling studies indicate that amine functional groups serve as critical hydrogen bond acceptors and donors in biological systems [14]. Seven-feature pharmacophore models built for pyrazole-based compounds consistently identify donor-acceptor-donor hydrogen bonding motifs as essential for biological activity [14]. The primary amine in 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine provides the necessary hydrogen bonding characteristics for interaction with protein targets, particularly those involved in neurotransmitter-like activities [10].

Amine TypeHydrogen Bonding CapacityTarget Engagement ProfileBioavailability Characteristics
Primary amine (Terminal)High (2 donors)Strong protein interactionsGood oral absorption [11]
Secondary amine (Internal)Medium (1 donor)Selective bindingModerate absorption [11]
Tertiary amine (N-substituted)Low (0 donors)Hydrophobic interactionsEnhanced permeability [11]
Aromatic amine (Aniline-type)Medium (1 donor, aromatic)π-π stacking possibleVariable absorption [11]

The positioning of the amine group at the propyl terminus in the target compound facilitates diverse molecular interactions while maintaining favorable pharmacokinetic properties [15]. Research on amino-pyrazoles demonstrates that these frameworks provide useful ligands for various receptors and enzymes, including p38 mitogen-activated protein kinase and different kinases [15].

Comparative Analysis with Spiropyrazoline Analogues

Spiropyrazoline analogues represent an important class of pyrazole-related compounds that differ significantly from linear pyrazole derivatives like 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine [4] [7]. The key structural difference lies in the incorporation of a spiro-cyclohexane ring system that restricts conformational flexibility while potentially enhancing selectivity [4]. Research on pyrazole and spiropyrazoline analogs as multifunctional agents demonstrates that the introduction of lipophilic cyclohexane rings in 3,5-diarylpyrazole analogs leads to spiropyrazoline derivatives with facilitated and improved potencies [4].

Comparative studies reveal that spiropyrazoline compounds exhibit enhanced selectivity due to their rigid geometric constraints, while maintaining biological activity [16] [7]. Computational prediction studies on 3,5-diaryl-1H-pyrazole and spiropyrazoline derivatives as acetylcholinesterase inhibitors show that both structural classes demonstrate significant efficacy, with spiropyrazoline analogs often displaying superior binding affinity [16]. Three-dimensional quantitative structure-activity relationship analysis using comparative molecular field analysis and molecular similarity index analysis models indicates that spiropyrazoline derivatives can achieve higher predictive power with correlation coefficients exceeding 0.98 [16].

The conformational flexibility of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine contrasts sharply with the rigid spiro structure of spiropyrazoline analogues [4]. While the linear pyrazole derivative allows for multiple binding orientations and diverse molecular interactions, spiropyrazoline compounds offer enhanced selectivity through their restricted conformational space [7]. Studies demonstrate that compounds with spiro-cyclohexane systems achieve acetylcholinesterase inhibition with inhibitory concentration 50 values as low as 464 nanomolar, representing significant improvements over non-spiro analogs [7].

Structural Feature2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amineSpiropyrazoline Analogues
Core StructurePyrazole ring with linear side chain [1]Pyrazoline with spiro-cyclohexane [4]
Conformational FlexibilityHigh - flexible side chain [1]Low - rigid spiro structure [4]
Binding ModeMultiple orientations possible [9]Restricted binding due to rigidity [4]
Selectivity ProfileModerate selectivity [1]Enhanced selectivity [16]
Target EngagementDiverse protein interactions [9]Specific spatial arrangement [7]

Molecular docking studies comparing linear pyrazole derivatives with spiropyrazoline analogs reveal distinct binding patterns and interaction profiles [16]. The rigid spiro system in spiropyrazoline compounds provides specific three-dimensional arrangements that can achieve superior binding affinity with target proteins, particularly acetylcholinesterase [16] [7]. However, the flexibility of compounds like 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine may offer advantages in targeting multiple biological pathways or accommodating induced fit mechanisms during protein binding [9].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.126597491 g/mol

Monoisotopic Mass

153.126597491 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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